1-(2-ethoxyphenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea
Description
1-(2-Ethoxyphenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea (CAS: 1448126-66-6, BJ52970) is a urea-based compound featuring a 2-ethoxyphenyl group and a trifluoromethyl-substituted pyrazole moiety. Its molecular formula is C₁₅H₁₇F₃N₄O₂ (MW: 342.32 g/mol). The ethoxyphenyl group contributes to lipophilicity, while the trifluoromethylpyrazole enhances metabolic stability and target binding affinity, common in medicinal chemistry . Though synthetic details are sparse in the provided evidence, analogous compounds (e.g., MK13 in ) suggest urea formation via carbamate intermediates or condensation reactions between isocyanates and amines .
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O2/c1-2-24-12-6-4-3-5-11(12)20-14(23)19-8-10-22-9-7-13(21-22)15(16,17)18/h3-7,9H,2,8,10H2,1H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZKWHYLPMISNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCCN2C=CC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-ethoxyphenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the compound's synthesis, biological activity, structure-activity relationships, and potential therapeutic applications based on diverse research findings.
Synthesis and Structure-Activity Relationships
The compound belongs to a class of dual inhibitors that combine a pyrazole moiety with a urea pharmacophore. Research has shown that modifications to the molecular structure can significantly affect biological activity. For instance, variations in substituents on the pyrazole ring have been linked to changes in inhibitory potency against cyclooxygenase (COX) enzymes and soluble epoxide hydrolase (sEH) .
Key Modifications
- Trifluoromethyl Substitution : The introduction of a trifluoromethyl group (CF₃) at specific positions on the pyrazole ring has been shown to enhance biological activity. However, its placement is critical; for example, placing it at the meta position can restore COX-2 inhibition while reducing sEH inhibition .
- Linker Length : Increasing the length of the linker between the pyrazole and urea moieties has demonstrated improved sEH inhibitory activity, highlighting the importance of spatial arrangement in these compounds .
Inhibitory Effects
1-(2-ethoxyphenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea exhibits notable inhibitory effects on COX-2 and sEH enzymes, which are involved in inflammatory processes. The compound has been evaluated using both in vitro and in vivo models.
Anti-inflammatory and Analgesic Effects
In vivo studies have demonstrated that compounds with similar structures exhibit anti-allodynic effects in pain models induced by lipopolysaccharide (LPS). For instance, certain derivatives showed enhanced efficacy compared to traditional COX inhibitors like celecoxib .
Case Studies
Several studies have explored the pharmacological profiles of compounds related to 1-(2-ethoxyphenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea:
- Dual Inhibition Study : A study focused on a series of dual inhibitors revealed that compounds with both COX-2 and sEH inhibitory activities provided better pain relief than single-target drugs. This suggests a synergistic effect when both pathways are inhibited .
- Antimicrobial Activity : Related pyrazole derivatives have shown promising antimicrobial properties against Gram-positive bacteria, indicating potential applications beyond anti-inflammatory effects .
Comparison with Similar Compounds
MK13 (1-(3,5-dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea)
- Structural Differences :
- Substituents : MK13 has a 3,5-dimethoxyphenyl group instead of 2-ethoxyphenyl, and a 4-methylpyrazole instead of trifluoromethylpyrazole.
- Bioactivity : Methoxy groups in MK13 enhance solubility but reduce metabolic stability compared to the ethoxy group in BJ52970 , which balances lipophilicity and resistance to oxidation .
- Synthesis: Prepared via refluxing ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate with 3-isopropyl-1H-pyrazol-5-amine in acetic acid .
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a)
- Key Features : Lacks the trifluoromethyl group and ethoxyphenyl substituent.
Trifluoromethyl-Substituted Pyrazole Compounds
5-{1-[2-(4-Fluorophenyl)hydrazinylidene]ethyl}-3-(trifluoromethyl)-1H-pyrazole (13f)
- Structural Similarity : Shares the trifluoromethylpyrazole core but lacks the urea linkage.
- Applications : Fluorinated pyrazoles like 13f are prioritized in drug design for enhanced bioavailability and target selectivity . However, the urea group in BJ52970 introduces hydrogen-bonding capacity, improving receptor interactions .
2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide Derivatives
Fluorinated Urea Analogs
1-[(3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)-3-pyrrolidinyl]-3-[4-methyl-3-(2-methyl-5-pyrimidinyl)-1-phenyl-1H-pyrazol-5-yl]urea
- Complexity : This compound () has a chiral pyrrolidine and pyrimidine-pyrazole hybrid structure.
- Advantage : The trifluoromethyl group in BJ52970 simplifies synthesis compared to multi-heterocyclic systems, reducing production costs .
Data Tables
Table 1. Structural and Physical Properties
Research Findings and Implications
- Trifluoromethyl Advantage: The CF₃ group in BJ52970 improves metabolic stability compared to non-fluorinated analogs (e.g., 9a) by resisting cytochrome P450-mediated oxidation .
- Urea vs. Amide : Urea derivatives like BJ52970 exhibit stronger hydrogen-bonding interactions than acetamide-based compounds (e.g., 191 ), enhancing target affinity .
- Substituent Effects : The 2-ethoxyphenyl group in BJ52970 provides optimal steric bulk for receptor binding compared to bulkier 3,5-dimethoxyphenyl (e.g., MK13 ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
